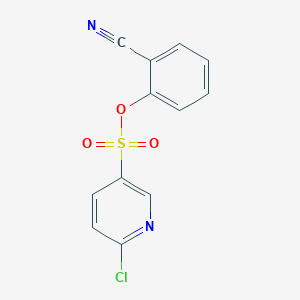
2-Cyanophenyl 6-chloropyridine-3-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyanophenyl 6-chloropyridine-3-sulfonate, also known as CCPS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CCPS is a sulfonated pyridine derivative that is widely used in the synthesis of organic compounds and has been found to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate is not well understood, but it is believed to act by inhibiting specific enzymes or receptors in the body. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
2-Cyanophenyl 6-chloropyridine-3-sulfonate has been found to exhibit significant biological activity, including anti-inflammatory, anti-tumor, and anti-microbial properties. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has been shown to inhibit the growth of cancer cells and has been proposed as a potential anti-cancer agent. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyanophenyl 6-chloropyridine-3-sulfonate is a versatile building block in the synthesis of various organic compounds, making it a valuable tool in organic synthesis. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery. However, the use of 2-Cyanophenyl 6-chloropyridine-3-sulfonate in lab experiments may be limited by its toxicity and potential side effects.
Orientations Futures
There are several future directions for the research and development of 2-Cyanophenyl 6-chloropyridine-3-sulfonate. One potential area of research is the synthesis of novel 2-Cyanophenyl 6-chloropyridine-3-sulfonate derivatives with enhanced biological activity. Another area of research is the development of new synthetic methods for the production of 2-Cyanophenyl 6-chloropyridine-3-sulfonate with improved yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of 2-Cyanophenyl 6-chloropyridine-3-sulfonate and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2-Cyanophenyl 6-chloropyridine-3-sulfonate can be synthesized by the reaction of 2-cyanophenylboronic acid with 6-chloropyridine-3-sulfonyl chloride in the presence of a base. The reaction yields 2-Cyanophenyl 6-chloropyridine-3-sulfonate as a white solid with a high yield and purity.
Applications De Recherche Scientifique
2-Cyanophenyl 6-chloropyridine-3-sulfonate has been extensively studied for its potential applications in various fields such as organic synthesis, medicinal chemistry, and material science. 2-Cyanophenyl 6-chloropyridine-3-sulfonate is used as a versatile building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. 2-Cyanophenyl 6-chloropyridine-3-sulfonate has also been found to exhibit significant biological activity, making it a promising candidate for drug discovery.
Propriétés
IUPAC Name |
(2-cyanophenyl) 6-chloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2O3S/c13-12-6-5-10(8-15-12)19(16,17)18-11-4-2-1-3-9(11)7-14/h1-6,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBDLEKZXFGXMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyanophenyl 6-chloropyridine-3-sulfonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)

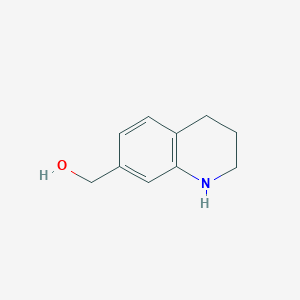
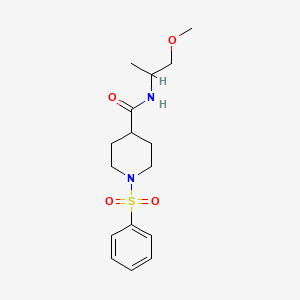
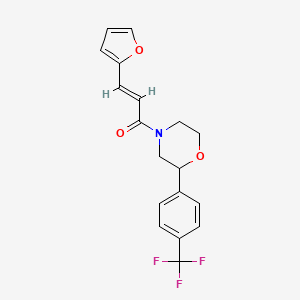
![Ethyl 2-({2-phenyl-6-[(phenylsulfonyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2666209.png)
![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2666211.png)
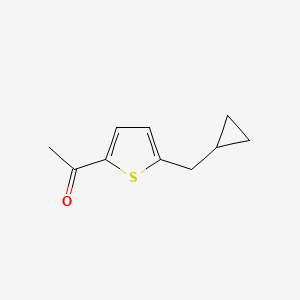
![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)

![(1Z)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethoxy)anilino]methanimidoyl cyanide](/img/structure/B2666215.png)
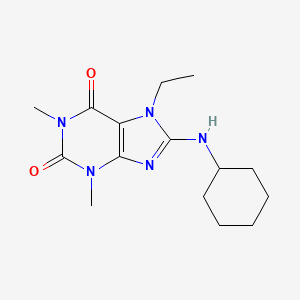
![Methyl 3-[[4-(azepane-1-carbonyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2666220.png)